Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate
Overview
Description
Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is a chemical compound with the molecular formula C13H17NO5. It is a derivative of butanoic acid and contains a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and ester groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (benzyloxycarbonyl)amino(methoxy)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester: Contains a similar benzyloxycarbonyl-protected amino group but differs in the backbone structure.
Uniqueness
Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the butanoate backbone. This combination of functional groups provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
methyl (3R)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGAKPAAHBFHO-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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